aminehydrochloride](/img/structure/B13519392.png)
[(5-Bromo-2-nitrophenyl)methyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-nitrophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H9BrN2O2·HCl It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-nitrophenyl)methylamine hydrochloride typically involves a multi-step process:
Nitration: The starting material, 5-bromoaniline, undergoes nitration to introduce the nitro group at the 2-position, forming 5-bromo-2-nitroaniline.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Methylation: The resulting 5-bromo-2-aminophenyl compound is methylated using formaldehyde and formic acid or methyl iodide to introduce the methyl group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (5-bromo-2-nitrophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in hydroxyl, amino, or alkyl-substituted compounds.
Scientific Research Applications
(5-bromo-2-nitrophenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-bromo-2-nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
Comparison with Similar Compounds
(5-bromo-2-nitrophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
5-bromo-2-nitroaniline: Lacks the methylamine group, resulting in different reactivity and applications.
2-nitroaniline: Lacks both the bromine and methylamine groups, leading to distinct chemical properties.
5-bromoaniline:
Properties
Molecular Formula |
C8H10BrClN2O2 |
|---|---|
Molecular Weight |
281.53 g/mol |
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-4-7(9)2-3-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H |
InChI Key |
PAQRQRCTLPTHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid](/img/structure/B13519324.png)
![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)
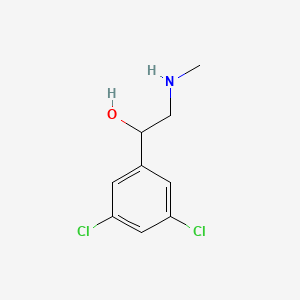
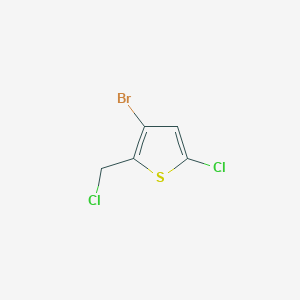
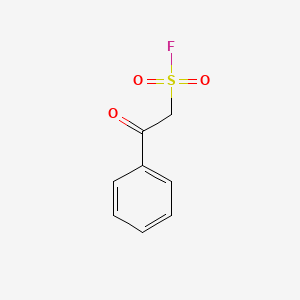
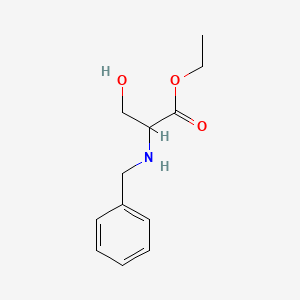
![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)
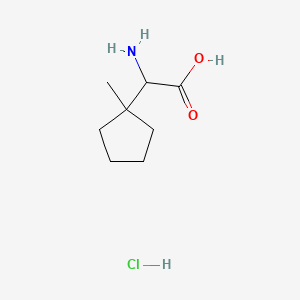
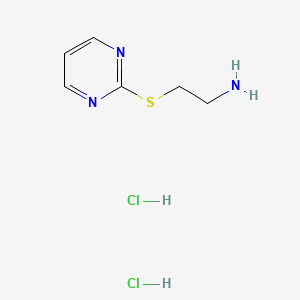
![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)
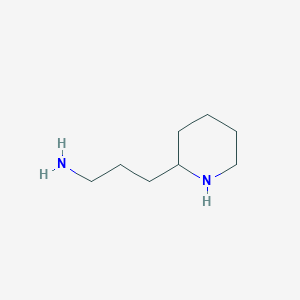
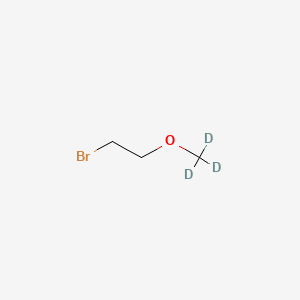
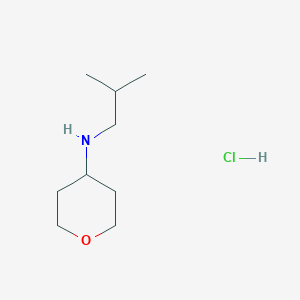
![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)
